molecular formula C19H20N2O3S3 B2584831 4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide CAS No. 922470-23-3

4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide

Cat. No.: B2584831
CAS No.: 922470-23-3
M. Wt: 420.56
InChI Key: CVHFOSNJZRWHNC-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution, where a methylthiol reagent reacts with the benzo[d]thiazole derivative.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through an amide coupling reaction. This involves reacting the benzo[d]thiazole derivative with a butanoyl chloride in the presence of a base such as triethylamine.

    Sulfonylation: The final step involves the introduction of the benzylsulfonyl group. This can be achieved by reacting the intermediate with benzylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide
  • 4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propionamide

Uniqueness

4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer butanamide chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Biological Activity

4-(Benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits a unique structural configuration characterized by a benzylsulfonyl group, a methylthio-substituted benzo[d]thiazole moiety, and a butanamide backbone. The combination of these functional groups contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2S3C_{16}H_{18}N_{2}O_{2}S_{3}. Its structural features include:

  • Benzylsulfonyl Group : Enhances solubility and biological activity.
  • Methylthio Group : Increases reactivity and potential interactions with biological targets.
  • Butanamide Backbone : Provides stability and facilitates interactions with enzymes.

Antimicrobial Activity

Compounds similar to this compound have been documented for their antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth effectively. For instance, studies have shown that certain benzothiazole derivatives exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is well-documented. These compounds are known to inhibit the production of pro-inflammatory cytokines and reduce edema in experimental models. Specifically, this compound could potentially modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Anticancer Activity

Benzothiazole derivatives have gained attention for their anticancer activities. They are known to target various cancer cell lines through multiple mechanisms, including the inhibition of metalloenzymes like carbonic anhydrase, which is crucial in tumor metabolism. For instance, studies have reported that certain benzothiazole compounds exhibit cytotoxic effects against leukemia, lung, colon, and breast cancer cell lines at micromolar concentrations . The specific activity of this compound against different cancer types remains an area for future research.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Cytotoxicity : Inducing apoptosis in cancer cells through various signaling pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Research Findings and Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives as therapeutic agents. For example:

StudyFindings
Shi et al. (2019)Demonstrated significant anticancer activity against multiple cell lines with IC50 values ranging from 0.24 to 0.92 µM for modified benzothiazoles .
Xuejiao et al. (2020)Reported potent antitumor activity in substituted pyridine-based benzothiazole derivatives against various cancer cell lines .
Research on SulfonamidesIllustrated enhanced biological efficacy due to the presence of sulfonamide groups in similar compounds .

Properties

IUPAC Name

4-benzylsulfonyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-25-15-9-10-16-17(12-15)26-19(20-16)21-18(22)8-5-11-27(23,24)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHFOSNJZRWHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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